molecular formula C30H28N6O8 B14380785 N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 89950-59-4

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine

Cat. No.: B14380785
CAS No.: 89950-59-4
M. Wt: 600.6 g/mol
InChI Key: WZNNQOXQTWXJES-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine: is a complex organic compound characterized by the presence of multiple nitrophenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the amine groups with the nitrophenylmethyl groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl groups can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.

Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions. The ethane-1,2-diamine backbone provides two nitrogen atoms that can coordinate with metal ions, while the nitrophenyl groups offer additional coordination sites. This multi-dentate binding mode allows for the formation of stable metal complexes, which can then participate in various chemical and biological processes.

Comparison with Similar Compounds

    N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Similar structure but with pyridyl groups instead of nitrophenyl groups.

    N,N,N’,N’-Tetrakis(2-bromophenyl)methyl)ethane-1,2-diamine: Similar structure but with bromophenyl groups instead of nitrophenyl groups.

Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and its ability to form complexes with metal ions, making it particularly useful in specific applications such as catalysis and materials science.

Properties

CAS No.

89950-59-4

Molecular Formula

C30H28N6O8

Molecular Weight

600.6 g/mol

IUPAC Name

N,N,N',N'-tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C30H28N6O8/c37-33(38)27-13-5-1-9-23(27)19-31(20-24-10-2-6-14-28(24)34(39)40)17-18-32(21-25-11-3-7-15-29(25)35(41)42)22-26-12-4-8-16-30(26)36(43)44/h1-16H,17-22H2

InChI Key

WZNNQOXQTWXJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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